2-(Cyclopropylcarbonyl)-3,3-di(methylthio)acrylonitrile
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Overview
Description
2-(Cyclopropylcarbonyl)-3,3-di(methylthio)acrylonitrile is an organic compound characterized by the presence of a cyclopropylcarbonyl group, two methylthio groups, and an acrylonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylcarbonyl)-3,3-di(methylthio)acrylonitrile typically involves the reaction of cyclopropylcarbonyl chloride with 3,3-di(methylthio)acrylonitrile in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the implementation of automated purification systems can streamline the production process, ensuring high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylcarbonyl)-3,3-di(methylthio)acrylonitrile undergoes various chemical reactions, including:
Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The acrylonitrile moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted acrylonitriles.
Scientific Research Applications
2-(Cyclopropylcarbonyl)-3,3-di(methylthio)acrylonitrile has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of novel materials with unique properties.
Medicinal Chemistry: It may be explored for its potential biological activities and as a precursor for drug development.
Chemical Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylcarbonyl)-3,3-di(methylthio)acrylonitrile involves its interaction with various molecular targets. The cyclopropylcarbonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The acrylonitrile moiety can undergo Michael addition reactions with thiol groups in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
2-(Cyclopropylcarbonyl)-3,3-di(methylthio)propionitrile: Similar structure but with a propionitrile group instead of acrylonitrile.
2-(Cyclopropylcarbonyl)-3,3-di(methylthio)butyronitrile: Contains a butyronitrile group.
2-(Cyclopropylcarbonyl)-3,3-di(methylthio)valeronitrile: Contains a valeronitrile group.
Uniqueness
2-(Cyclopropylcarbonyl)-3,3-di(methylthio)acrylonitrile is unique due to the presence of the acrylonitrile moiety, which imparts distinct reactivity and potential applications compared to its analogs. The combination of cyclopropylcarbonyl and acrylonitrile groups makes it a versatile compound for various chemical transformations and applications.
Properties
IUPAC Name |
2-(cyclopropanecarbonyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NOS2/c1-12-9(13-2)7(5-10)8(11)6-3-4-6/h6H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXLTHJTTFMAED-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=C(C#N)C(=O)C1CC1)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NOS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380919 |
Source
|
Record name | 2-(Cyclopropanecarbonyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175137-55-0 |
Source
|
Record name | 2-(Cyclopropanecarbonyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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